

## Investigating the Therapeutic Potential of ML-290: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ML-290** has emerged as a first-in-class, potent, and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] As a non-peptidic molecule, **ML-290** offers significant advantages over the native relaxin peptide, including improved in vivo stability and the potential for oral administration, making it an attractive candidate for therapeutic development.[2] This technical guide provides a comprehensive overview of the therapeutic potential of **ML-290**, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further investigation into the promising pharmacological profile of **ML-290** in various disease models.

### Introduction to ML-290 and its Target, RXFP1

**ML-290** is an allosteric agonist of RXFP1, a G protein-coupled receptor (GPCR) that is the primary target of the peptide hormone relaxin.[4] Relaxin and its receptor play crucial roles in a variety of physiological processes, including the regulation of cardiovascular and reproductive systems. The activation of RXFP1 has demonstrated beneficial effects in preclinical models of heart failure, fibrosis, and pulmonary hypertension. **ML-290** mimics the action of relaxin, demonstrating similar efficacy in functional assays. Notably, **ML-290** is specific for the human RXFP1 and does not activate the rodent ortholog, necessitating the use of humanized animal models for in vivo studies.



## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **ML-290**, providing a snapshot of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of ML-290

Parameter	Value	Assay System	Reference
EC50 (RXFP1)	94 nM	cAMP production in HEK293 cells expressing human RXFP1	
EC50 (RXFP2)	1.5 μΜ	cAMP production in HEK293 cells expressing human RXFP2	_

Table 2: In Vivo Efficacy of ML-290

Disease Model	Animal Model	Dose and Administration	Key Finding	Reference
Liver Fibrosis	Transgenic mice expressing human RXFP1	37 mg/kg	Reduction in carbon tetrachloride-induced liver fibrosis	
Pulmonary Hypertension	Humanized RXFP1 knock-in mice (Sugen- hypoxia model)	10 or 30 mg/kg/day (IP)	Attenuation of pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling	



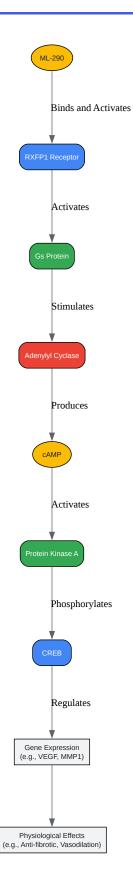
Table 3: Pharmacokinetic and ADME Profile of ML-290

Parameter	Value	Species	Notes	Reference
In Vitro ADME	Excellent	-	Good microsomal and plasma stability	
In Vivo Stability	High	Mice	Sustained concentrations in the liver after multiple daily injections	

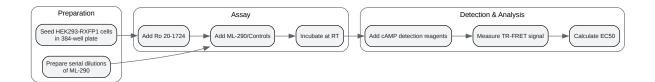
## Signaling Pathway of ML-290 through RXFP1

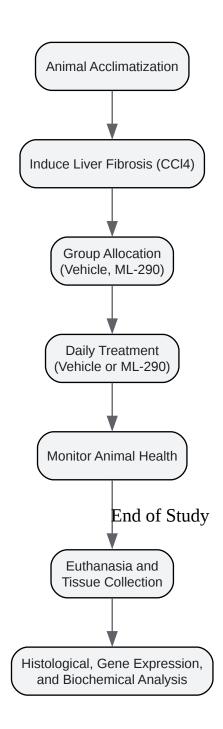
**ML-290**, as an agonist of RXFP1, activates downstream signaling cascades that mediate its therapeutic effects. The primary signaling pathway involves the coupling of RXFP1 to G proteins, leading to the modulation of intracellular second messengers.













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